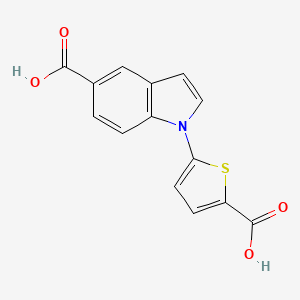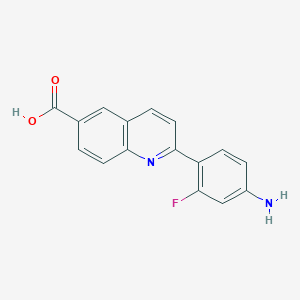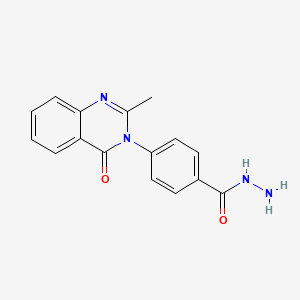![molecular formula C15H12O6 B11839361 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a furochromen moiety, which is a fused ring system combining furan and chromen structures.
Méthodes De Préparation
The synthesis of 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate typically involves multicomponent reactions. One common method is the condensation of substituted hydroxycoumarins with α-halogen ketones. For example, the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in acetonitrile, followed by acidic treatment, can yield the desired furocoumarin derivative . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols can replace the acetate moiety.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Applications De Recherche Scientifique
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s furocoumarin structure makes it a potential candidate for studying DNA intercalation and photoreactivity.
Medicine: Furocoumarins are known for their photosensitizing properties, which can be utilized in photodynamic therapy for treating skin diseases.
Industry: The compound can be used in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate involves its interaction with biological macromolecules. The furocoumarin moiety can intercalate into DNA, leading to the formation of covalent bonds upon exposure to UV light. This photoreactivity can cause cross-linking of DNA strands, which is useful in photodynamic therapy. The compound may also interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate include:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- 5-Phenyl-7H-furo[2,3-g]chromen-7-ones
These compounds share the furocoumarin core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Propriétés
Formule moléculaire |
C15H12O6 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
2-(7-oxofuro[3,2-g]chromen-9-yl)oxyethyl acetate |
InChI |
InChI=1S/C15H12O6/c1-9(16)18-6-7-20-15-13-11(4-5-19-13)8-10-2-3-12(17)21-14(10)15/h2-5,8H,6-7H2,1H3 |
Clé InChI |
HUGJJQOYNVWYNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)


![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)



![4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11839332.png)
![9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B11839335.png)
![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)
![4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]-](/img/structure/B11839345.png)


